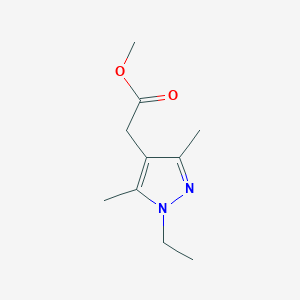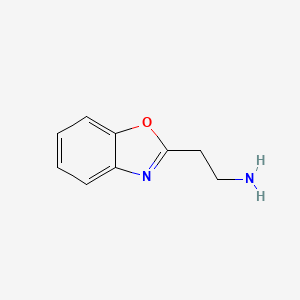![molecular formula C20H20BNO2 B1290014 [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid CAS No. 654067-65-9](/img/structure/B1290014.png)
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid
概要
説明
“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is an aryl boronic acid ester that is majorly used in organic synthesis . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 .
Synthesis Analysis
This compound is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Molecular Structure Analysis
The molecular formula of this compound is C20H20BNO2 . The InChI representation is InChI=1S/C20H20BNO2/c1-15-3-9-18 (10-4-15)22 (19-11-5-16 (2)6-12-19)20-13-7-17 (8-14-20)21 (23)24/h3-14,23-24H,1-2H3 . The Canonical SMILES representation is B (C1=CC=C (C=C1)N (C2=CC=C (C=C2)C)C3=CC=C (C=C3)C) (O)O .Chemical Reactions Analysis
“this compound” is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.2 g/mol . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 .科学的研究の応用
Catalytic Applications
4-[Bis(4-methylphenyl)amino]phenyl]boronic acid and its related compounds have demonstrated effectiveness in catalytic applications. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has shown high efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, indicating its potential in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Anticancer and Antioxidant Properties
Boronic acid compounds containing di-Schiff groups, similar in structure to 4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, have been explored for their anticancer applications. These compounds showed significant activity against Ishikawa endometrial cancer cells and also exhibited antioxidant activity (Paşa, 2019).
Structural and Functional Diversity
The introduction of functional groups like aminophosphonic acid into boronic acids can result in compounds with varied applications. Two derivatives of such multifunctional compounds were prepared, indicating new opportunities for their application in fields like medicine and agriculture (Zhang, Zhang, Ge, Miao, & Zhang, 2017).
Synthesis of Bis-amino Acid Derivatives
Compounds related to 4-[Bis(4-methylphenyl)amino]phenyl]boronic acid have been utilized in the synthesis of bis-amino acids via Suzuki cross-coupling and Michael addition reactions. This showcases their utility in creating cross-links in peptide chains and other complex organic compounds (Ferreira, Monteiro, Queiroz, & Pereira, 2009).
Hydrogen-Bond Stabilization
Bulky m-terphenylboronic acid, a compound structurally related to 4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, has been studied for its reactivity with N-heterocyclic carbenes. This research highlights the potential of boronic acids in stabilizing highly reactive bonds via hydrogen bonding (Guo, Huang, Zhao, Lei, Ke, & Kong, 2019).
Glucose Sensing Materials
Amino-3-fluorophenyl boronic acid, a derivative similar to 4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, has been synthesized for use in constructing glucose sensing materials, indicating its potential application in biomedical sensors (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Self-Healing Hydrogels
Phenylboronic acid functionalized polymers have been used to create dynamically restructuring hydrogels with potential applications in biomedical fields like drug delivery and tissue engineering (Piest, Zhang, Trinidad, & Engbersen, 2011).
Safety and Hazards
作用機序
Target of Action
The primary target of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, also known as (4-(di-p-tolylamino)phenyl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by the compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .
Action Environment
The action of this compound is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound’s stability and environmental benignity suggest that it may be less sensitive to environmental factors than other reagents . .
生化学分析
Biochemical Properties
[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound can affect the activity of kinases, which play a crucial role in cell proliferation and apoptosis. By modulating these pathways, this compound can impact cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. This binding can be reversible or irreversible, depending on the specific enzyme and conditions. The compound can also induce conformational changes in proteins, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance its ability to interact with target biomolecules and exert its biochemical effects .
特性
IUPAC Name |
[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(8-14-20)21(23)24/h3-14,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDARIDUNZZQZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630427 | |
| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654067-65-9 | |
| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)


![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)






